The mechanism of action of N-(4-fluorophenyl)-4-((4-methoxyphenyl)thio)butanamide has been investigated in the context of its anticancer activity. Studies have shown that this compound targets the hemopexin-like domain of latent matrix metalloproteinase-9 (proMMP-9) [ [] ]. By binding to this domain, N-(4-fluorophenyl)-4-((4-methoxyphenyl)thio)butanamide disrupts MMP-9 homodimerization, thereby preventing its association with cell surface proteins like CD44 and α4β1 integrin. This disruption further leads to the dissociation of EGFR (epidermal growth factor receptor) and a decrease in phosphorylation of Src and its downstream targets, FAK (focal adhesion kinase) and PAX (paxillin). As a result, crucial signaling pathways involved in tumor cell growth, migration, and invasion are inhibited [ [] ].
CAS No.: 53527-28-9
CAS No.: 19407-28-4
CAS No.: 1910-41-4
CAS No.: